Pennogenin 3-O-beta-chacotrioside: A Technical Overview of its Chemical Profile and Biological Activities
Pennogenin 3-O-beta-chacotrioside: A Technical Overview of its Chemical Profile and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pennogenin (B1253130) 3-O-beta-chacotrioside is a steroidal saponin (B1150181) isolated from plants of the Paris genus, notably Paris polyphylla. This complex natural product has garnered significant scientific interest due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of Pennogenin 3-O-beta-chacotrioside, with a focus on its roles in autophagy induction and lipid metabolism. Detailed experimental protocols for its study are also presented.
Chemical Structure and Properties
Pennogenin 3-O-beta-chacotrioside is a triglycoside of pennogenin. The aglycone, pennogenin, is a spirostanol-type steroid.[1] The chacotriose sugar moiety is attached at the C-3 position of the pennogenin core.
Chemical Structure:
Figure 1: 2D structure of Pennogenin 3-O-beta-chacotrioside.
Physicochemical Data
A summary of the key physicochemical properties of Pennogenin 3-O-beta-chacotrioside is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 55916-52-4 | [2] |
| Molecular Formula | C₄₅H₇₂O₁₇ | [2] |
| Molecular Weight | 885.04 g/mol | |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-6,2'-oxan]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | [2] |
| Appearance | White to off-white solid powder | [3] |
| Purity | ≥98% (HPLC) | [2][4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | [5] |
Biological Activities and Mechanisms of Action
Pennogenin 3-O-beta-chacotrioside exhibits a range of biological activities, with its roles in autophagy and lipid metabolism being particularly well-documented.
Autophagy Modulation and Anti-Cancer Effects
Pennogenin 3-O-beta-chacotrioside is an inducer of autophagy. It upregulates the expression of key autophagy-related proteins, including LC3 and Beclin-1.[3] This mechanism is linked to its anti-colorectal cancer activity. Furthermore, a structurally related pennogenin glycoside, Spiroconazol A, has been shown to induce autophagic cell death in non-small cell lung cancer cells through the activation of the p38 MAPK signaling pathway.[6][7]
Figure 2: Proposed signaling pathway for Pennogenin 3-O-beta-chacotrioside-induced autophagy.
Attenuation of Lipid Accumulation
Recent studies have highlighted the potent anti-lipidemic effects of Pennogenin 3-O-beta-chacotrioside.[8][9] In hypertrophied 3T3-L1 adipocytes, it has been shown to reduce lipid droplet accumulation.[10][11] This effect is mediated by the downregulation of key adipogenic and lipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[10][11] Concurrently, it upregulates the expression of genes involved in fatty acid oxidation, such as peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α) and carnitine palmitoyltransferase 1A (CPT1a).[10][12]
Furthermore, Pennogenin 3-O-beta-chacotrioside enhances mitochondrial respiration and ATP generation, as determined by Seahorse XF analysis.[10][11]
Figure 3: Mechanism of Pennogenin 3-O-beta-chacotrioside in lipid metabolism.
Improvement of Glucose Metabolism
In insulin-resistant hepatocytes, Pennogenin 3-O-beta-chacotrioside has been found to improve glucose metabolism.[13] It enhances insulin (B600854) sensitivity and glucose uptake by activating the IRS/PI3K/Akt signaling pathway, leading to increased glycogen (B147801) synthesis and suppressed gluconeogenesis.[13]
Experimental Protocols
Extraction and Purification of Saponins (B1172615) from Paris polyphylla
This protocol is adapted from methods described for the extraction of saponins from Paris polyphylla.[14][15][16][17][18]
Workflow:
Figure 4: General workflow for the extraction and purification of Pennogenin 3-O-beta-chacotrioside.
Methodology:
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Preparation of Plant Material: Shade-dry the rhizomes of Paris polyphylla and grind them into a fine powder.
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Extraction:
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Suspend the powdered rhizomes in 70-100% ethanol at a solid-to-liquid ratio of 1:10 to 1:15 (g/mL).
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Perform ultrasonic-assisted extraction for 30-60 minutes at a controlled temperature (e.g., 30-50°C).
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Repeat the extraction process three times for optimal yield.
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-
Filtration and Concentration:
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Combine the ethanolic extracts and filter to remove solid plant material.
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Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
-
Purification:
-
Dissolve the crude extract in an appropriate solvent (e.g., 40% ethanol).
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Subject the solution to macroporous resin column chromatography for initial purification.
-
Elute with a gradient of ethanol in water to separate different saponin fractions.
-
-
HPLC Analysis and Final Purification:
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Analyze the fractions by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water, with detection at approximately 203 nm.
-
Collect the fractions corresponding to Pennogenin 3-O-beta-chacotrioside for a highly purified sample.
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In Vitro Adipocyte Differentiation and Lipid Accumulation Assay
This protocol describes the differentiation of 3T3-L1 preadipocytes and the assessment of lipid accumulation using Oil Red O staining.[1][3][8][19]
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.
-
Two days post-confluence (Day 0), induce differentiation with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days until adipocytes are fully differentiated (typically by Day 8).
-
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with a working solution of Oil Red O for 10-15 minutes at room temperature.
-
Wash with 60% isopropanol and then with water.
-
Counterstain the nuclei with hematoxylin (B73222) if desired.
-
Visualize and quantify the lipid droplets under a microscope. For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.
-
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR).[4][20][21][22][23]
Methodology:
-
Cell Seeding: Seed the cells (e.g., 3T3-L1 adipocytes) in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere.
-
Assay Preparation:
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Mito Stress Test:
-
Load the sensor cartridge with the following compounds for sequential injection:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Calibrate the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Conclusion
Pennogenin 3-O-beta-chacotrioside is a promising bioactive natural product with well-defined mechanisms of action in autophagy and lipid metabolism. The experimental protocols provided herein offer a framework for researchers to further investigate its therapeutic potential in various disease models, including cancer and metabolic disorders. Its multifaceted biological activities warrant continued exploration for the development of novel therapeutic agents.
References
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- 4. benchchem.com [benchchem.com]
- 5. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 6. Pennogenin-3- O-α- L-Rhamnopyranosyl-(1→2)-[α- L-Rhamnopyranosyl-(1→3)]-β- D-Glucopyranoside (Spiroconazol A) Isolated from Dioscorea bulbifera L. var. sativa Induces Autophagic Cell Death by p38 MAPK Activation in NSCLC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Pennogenin 3- O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Pennogenin 3-O-β-Chacotrioside Attenuates Hypertrophied Lipid Accumulation by Enhancing Mitochondrial Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
- 16. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
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- 19. researchgate.net [researchgate.net]
- 20. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. content.protocols.io [content.protocols.io]
- 23. 2.7. Analysis of Mitochondrial Function Using Agilent Seahorse XF 96 [bio-protocol.org]
